
Dodecanedioic acid monomethyl ester
Vue d'ensemble
Description
Dodecanedioic acid monomethyl ester (CAS No. 3903-40-0) is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is used in cosmetic compositions .
Synthesis Analysis
Dodecanedioic acid monomethyl ester can be produced via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This process involves the conversion of petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . The substrate for the biotransformation, dodecanoic acid methyl ester, can be easily obtained from the transesterification of coconut oil .Molecular Structure Analysis
The molecular structure of Dodecanedioic acid monomethyl ester consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
In the production process of Dodecanedioic acid monomethyl ester, Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids . This process involves targeted functionalization .Physical And Chemical Properties Analysis
Dodecanedioic acid monomethyl ester has a melting point of 51.5-52 °C and a boiling point of 170 °C (Press: 3 Torr). Its density is predicted to be 1.012±0.06 g/cm3 . It is slightly soluble in DMSO (when heated) and Methanol .Applications De Recherche Scientifique
Production of Polyamide Nylon-6,12
Dodecanedioic acid (DDA), which can be derived from Dodecanedioic acid monomethyl ester, is a versatile precursor for producing the polyamide nylon-6,12 . This polyamide is used for many technical applications, such as heat and chemical-resistant sheaths .
Biotransformation in Industrial Microbiology
DDA can be produced via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This process increases the sustainability of the DDA production process .
Production of Dicarboxylic Acids
Aliphatic α,ω-dicarboxylic acids (DCAs) are universal building blocks for various products used by the chemical industry, such as polyamides, polyesters, fragrances, and adhesives . DDA, derived from Dodecanedioic acid monomethyl ester, is one such DCA .
Biosynthesis from Renewable Linoleic Acid
A multi-enzymatic cascade was designed and constructed for the production of DDA from linoleic acid based on the lipoxygenase pathway in plants . This process achieved a high space time yield for DDA production .
Use in Cosmetic Compositions
Dodecanedioic Acid 1-Methyl Ester, another name for Dodecanedioic acid monomethyl ester, is used in cosmetic compositions .
Production of Diester Compounds
DDA also serves as a building block of diester compounds, which are often used for plasticiser, high grade lubricating oil and base stock (oil) .
Mécanisme D'action
Target of Action
The primary target of Dodecanedioic acid monomethyl ester (DDAME) is the yeast Candida tropicalis . This yeast is naturally equipped with a specific enzyme portfolio for the production of dicarboxylic acids (DCAs) from various substrates, like alkanes and fatty acids .
Mode of Action
Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . In the presence of DDAME, which can be easily obtained from transesterification of coconut oil, Candida tropicalis performs whole-cell biotransformation .
Biochemical Pathways
The production of DDA from linoleic acid is based on the lipoxygenase pathway in plants . The cascade is composed of lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase in E. coli for the main cascade reactions, as well as NADH oxidase for cofactor recycling . The four component enzymes involved in the cascade are co-expressed in E. coli, together with the endogenous double-bond reductase of E. coli .
Pharmacokinetics
Its physical properties such as melting point (515-52 °C), boiling point (170 °C at 3 Torr pressure), and density (1012±006 g/cm3) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of DDAME is the production of Dodecanedioic acid (DDA), a versatile precursor for producing the polyamide nylon-6,12 . DDA is highly useful to the chemical industry and is used for many technical applications, such as heat and chemical-resistant sheaths .
Action Environment
The action of DDAME is influenced by environmental factors such as pH and substrate feeding strategy . A gradual pH shift and an optimized substrate feeding strategy were found to be crucial for achieving a high final DDA concentration . The process also requires monitoring of the transcriptional profile .
Orientations Futures
The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.
Propriétés
IUPAC Name |
12-methoxy-12-oxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGDLIBDASKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282966 | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methoxy-12-oxododecanoic acid | |
CAS RN |
3903-40-0 | |
| Record name | 3903-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?
A1: Dodecanedioic acid monomethyl ester (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
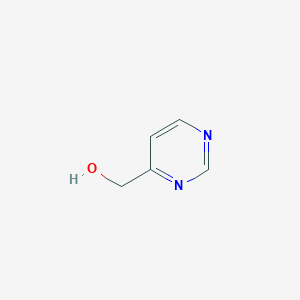
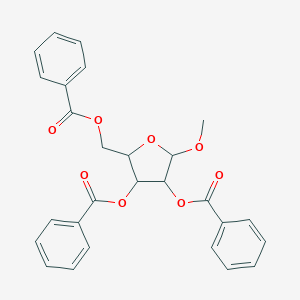
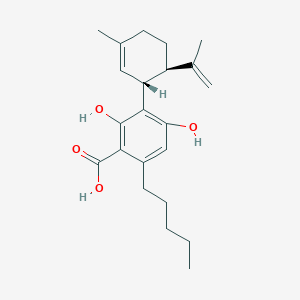
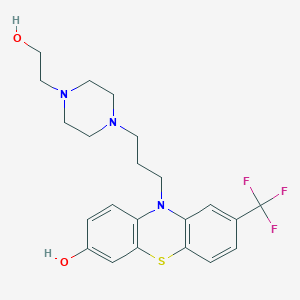
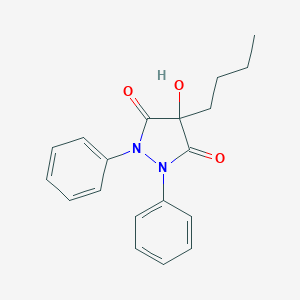


![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
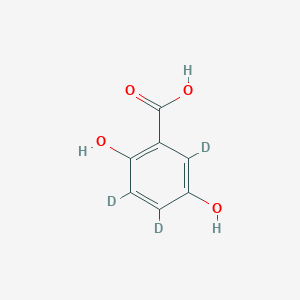
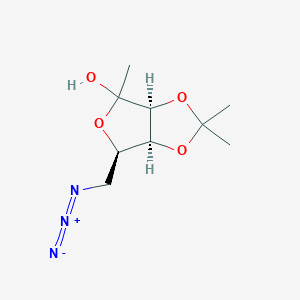
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
